molecular formula C15H16ClN3O2S B2617213 N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide CAS No. 893935-24-5

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide

Cat. No. B2617213
CAS RN: 893935-24-5
M. Wt: 337.82
InChI Key: OVRSJLUEUWEEQU-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide is a chemical compound that has been studied for its potential use in scientific research. This compound is known to have a unique structure, which makes it an interesting candidate for further investigation.

Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations are crucial in understanding the interaction of chemical compounds with biological targets. For instance, studies on compounds like 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol involve detailed molecular structure analysis, vibrational spectra, and fundamental vibration assignments based on potential energy distribution (PED) of the vibrational modes. These studies also include molecular parameters such as bond length, bond angle calculations, natural bond orbital analysis (NBO), molecular electrostatic potential (MEP), HOMO - LUMO, Fukui functions, RDG, and ELF. The biological effects are predicted based on molecular docking results, showcasing how similar compounds could be evaluated for their interaction with biological targets (A. Viji, V. Balachandran, S. Babiyana, B. Narayana, & Vinutha V. Saliyan, 2020).

Synthesis and Biological Activity

The synthesis of novel compounds and their biological evaluation, particularly for anticancer and antimicrobial activities, is a significant area of research. For example, synthesis and molecular docking studies of new 1,3-oxazole clubbed pyridyl-pyrazolines have shown promising results as anticancer and antimicrobial agents. These compounds were synthesized and tested for their activity against various cancer cell lines and pathogenic strains, highlighting the potential application of similar chemical compounds in developing new therapeutic agents (Kanubhai D. Katariya, Dushyanth R. Vennapu, & Shailesh R. Shah, 2021).

properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2S/c1-2-21-7-14(20)17-15-12-8-22-9-13(12)18-19(15)11-5-3-4-10(16)6-11/h3-6H,2,7-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRSJLUEUWEEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C2CSCC2=NN1C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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